(5-溴-2-氯苯基)肼

描述

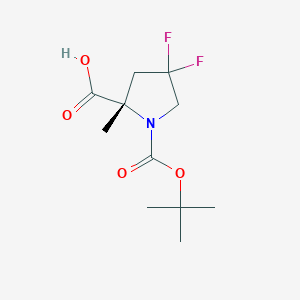

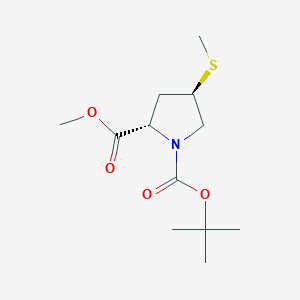

“(5-Bromo-2-chlorophenyl)hydrazine” is a chemical compound with the molecular formula C6H6BrClN2 . It is also known as “(5-bromo-2-chlorophenyl)hydrazine hydrochloride” with a CAS Number of 1067197-15-2 . The compound is typically stored at room temperature and appears as a powder .

Synthesis Analysis

The synthesis of hydrazide-hydrazone derivatives, which include “(5-Bromo-2-chlorophenyl)hydrazine”, has been reported in several studies . These studies focus on the design, synthesis, and biological evaluation of Schiff base derivatives from 2-bromo-2-(2-chlorophenyl) acetic acid, particularly hydrazone compounds .

Physical And Chemical Properties Analysis

“(5-Bromo-2-chlorophenyl)hydrazine” is a powder that is stored at room temperature . The compound’s exact physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

科学研究应用

- Application Summary : Compounds with 2-hydroxy-benzamide structure are known for their biological activity. Thus, synthesizing the derivatives of this moiety without its side effects has been a constant challenge for medicinal chemistry .

- Methods of Application : Starting from 5-bromo-2-hydroxy-benzamide and methyl/ethyl α-halogenated acid esters were obtained methyl/ethyl esters, which in reaction with hydrazine provide hydrazides .

- Results : The synthesized compounds were analyzed using modern physico-chemical methods (FTIR, 1H-NMR, 13C-NMR, MS). The obtained data proved their identity and provided their elemental composition .

- Application Summary : The study reports the synthesis of various new derivatives based on 5-aryl-2-bromo-3-hexylthiophene with moderate-to-good yields via a palladium-catalyzed Suzuki cross-coupling reaction .

- Methods of Application : This coupling method involved the reaction of 2,5-dibromo-3-hexylthiophene with several arylboronic acids in order to synthesize corresponding thiophene derivatives under controlled and optimal reaction conditions .

- Results : The synthesized thiophene molecules were studied for their haemolytic, biofilm inhibition and anti-thrombolytic activities, and almost all products showed potentially good properties .

Synthesis and Characterization of 5-Bromo-2-Hydroxy-Benzamide Derivatives

Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction

- This compound is available for experimental and research use . It is often used in the synthesis of various organic compounds . However, the specific applications and methods of use are not detailed in the source .

- While not directly related to “(5-Bromo-2-chlorophenyl)hydrazine”, layered double hydroxides (LDHs) have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports for a variety of reactions . They are known for their flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions .

(5-bromo-2-chlorophenyl)hydrazine hydrochloride

Catalytic applications of layered double hydroxides

- This compound is available for experimental and research use . It is often used in the synthesis of various organic compounds . However, the specific applications and methods of use are not detailed in the source .

- While not directly related to “(5-Bromo-2-chlorophenyl)hydrazine”, layered double hydroxides (LDHs) have found many applications as stable and recyclable heterogeneous catalysts or catalyst supports for a variety of reactions . They are known for their flexible tunability and uniform distribution of metal cations in the brucite-like layers and the facile exchangeability of intercalated anions .

(5-bromo-2-chlorophenyl)hydrazine hydrochloride

Catalytic applications of layered double hydroxides

安全和危害

“(5-Bromo-2-chlorophenyl)hydrazine” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful in contact with skin or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

未来方向

The future directions for the study of “(5-Bromo-2-chlorophenyl)hydrazine” and its derivatives could involve further exploration of their biological activities. For instance, pyrazole derivatives, which include hydrazide-hydrazone compounds, have been studied for their potential pharmacological activities . Additionally, the synthesis methods could be optimized, and new synthetic routes could be explored .

属性

IUPAC Name |

(5-bromo-2-chlorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAKTPBQJCJKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-chlorophenyl)hydrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

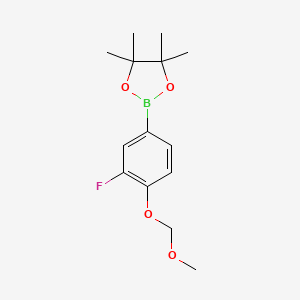

![2-[4-(4-Fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1400504.png)

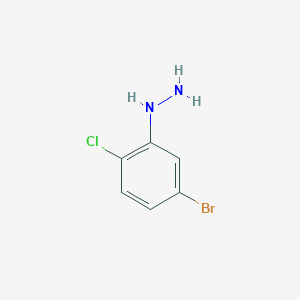

amine](/img/structure/B1400505.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-c]pyridine](/img/structure/B1400509.png)

amine](/img/structure/B1400515.png)